molecular formula C14H25NO8 B126021 Acarviosin CAS No. 141902-24-1

Acarviosin

Cat. No. B126021
M. Wt: 335.35 g/mol
InChI Key: KFHKERRGDZTZQJ-HHHVGSORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acarviosin is a natural product that has been discovered from the fermentation broth of Actinoplanes missouriensis. It is a unique and complex molecule that has been found to have various bioactive properties. Acarviosin has been studied extensively in the scientific community due to its potential applications in medicine, agriculture, and biotechnology.

Scientific Research Applications

Profiling of Acarviostatin Metabolites

A study by Geng et al. (2008) profiled acarviostatin secondary metabolites, identifying 74 acarviostatin homologues, including 65 novel compounds. This research is significant for understanding metabolic profiling in microorganisms and plants, especially in aminooligosaccharides and natural products with similar structures.

Synthesis of Methyl Acarviosin

McDonough et al. (2004) investigated the synthesis of molecules related to methyl acarviosin. Their work focused on producing inhibitors for enzymes processing β-D-glucosidic linkages, contributing to the development of potential enzyme inhibitors (McDonough, Stick, Tilbrook, & Watts, 2004).

Mechanism of Acarbose Rearrangement

Li et al. (2004) conducted a mechanistic study on the rearrangement of acarbose, an inhibitor, by human pancreatic alpha-amylase. This study, involving the analysis of inhibitors like isoacarbose and acarviosine-glucose, provides insights into enzyme-inhibitor interactions and the flexibility of binding subsites (Li, Begum, Numao, Park, Withers, & Brayer, 2004).

Novel Inhibitors of Alpha-Amylase

Research by Geng et al. (2008) identified four aminooligosaccharides as potent inhibitors of alpha-amylase. These findings are pivotal for the development of new enzyme inhibitors and understanding the structure-activity relationships in biologically active compounds.

Enzymatic Synthesis of Alpha-Acarviosinyl Compounds

Lee et al. (2008) described the enzymatic synthesis of novel inhibitors using acarviosine-glucose, highlighting their potential as hypoglycemic agents. This research is essential for developing selective inhibitors for alpha-glucosidases (Lee, Lee, Lee, Lee, Kim, Zhang, Withers, Kim, Lee, & Park, 2008).

Acarviosine-Simmondsin as a Novel Compound

Baek et al. (2003) synthesized a novel compound, acarviosine-simmondsin, using acarviosine-glucose and simmondsin, demonstrating its potential for antiobesity and hypoglycemic activity. This study contributes to the understanding of novel compounds with dual biological activities (Baek, Kim, Abbott, Moon, Lee, Park, & Park, 2003).

Determination of Acarbose

Lachmann and Noe (2013) focused on the determination of acarbose, a compound related to acarviosin, via capillary zone electrophoresis. This method is vital for understanding the quantitative analysis of acarbose in pharmaceutical preparations (Lachmann & Noe, 2013).

Genomic Analysis of Acarbose Biosynthesis

Ortseifen et al. (2017) analyzed the genome of Streptomyces glaucescens, focusing on the acarbose biosynthesis cluster. This research is fundamental to understanding the genetic basis of acarbose production in actinobacteria (Ortseifen, Kalinowski, Pühler, & Rückert, 2017).

properties

CAS RN

141902-24-1

Product Name

Acarviosin

Molecular Formula

C14H25NO8

Molecular Weight

335.35 g/mol

IUPAC Name

(1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol

InChI

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1

InChI Key

KFHKERRGDZTZQJ-HHHVGSORSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@@H]([C@H]([C@@H]2O)O)O)CO

SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO

Other CAS RN

141902-24-1

synonyms

(R(-))-acarviosine
(S(-))-acarviosine
acarviosin
acarviosine
acarviosine, R(-)-isomer
acarviosine, S(-)-isomer
methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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